molecular formula C25H29NO2 B11580702 cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone

Cat. No.: B11580702
M. Wt: 375.5 g/mol
InChI Key: UOYKWOPFKRSJTR-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features a cyclohexane ring, a carbonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, including the formation of the indole core, the attachment of the cyclohexanecarbonyl group, and the incorporation of the 4-methylphenoxypropyl side chain. Common synthetic routes may involve:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole core.

    Etherification: The attachment of the 4-methylphenoxypropyl side chain can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its indole core, which is a common pharmacophore in many drugs.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving indole derivatives.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROLE: Similar structure but with a pyrrole ring instead of an indole.

    3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-BENZIMIDAZOLE: Contains a benzimidazole ring instead of an indole.

Uniqueness

3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its combination of a cyclohexane ring, a carbonyl group, and an indole moiety. This combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H29NO2

Molecular Weight

375.5 g/mol

IUPAC Name

cyclohexyl-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methanone

InChI

InChI=1S/C25H29NO2/c1-19-12-14-21(15-13-19)28-17-7-16-26-18-23(22-10-5-6-11-24(22)26)25(27)20-8-3-2-4-9-20/h5-6,10-15,18,20H,2-4,7-9,16-17H2,1H3

InChI Key

UOYKWOPFKRSJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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